molecular formula C12H7Cl2NO3S B3830448 N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide CAS No. 36942-26-4

N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

Cat. No. B3830448
CAS RN: 36942-26-4
M. Wt: 316.2 g/mol
InChI Key: USAIHBZBEKBFTO-UHFFFAOYSA-N
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Description

“N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide” is a chemical compound with the linear formula C13H9Cl2NO3S . It has a molecular weight of 330.192 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exhibits a number of advantages and limitations for lab experiments. The compound is relatively easy to synthesize and produces high yields of pure product. This compound also exhibits a range of interesting properties, including anti-inflammatory and antitumor activities. However, the compound is relatively unstable and may degrade over time, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for the study of N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One potential area of research is the development of new therapeutics based on the compound. This compound has been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for the development of new drugs. Another potential area of research is the investigation of the compound's antioxidant activity and its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of this compound could be further investigated to gain a better understanding of how the compound exerts its effects.

Scientific Research Applications

N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for the development of new therapeutics. This compound has also been investigated for its potential to inhibit the growth of cancer cells and to induce apoptosis.

properties

IUPAC Name

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIHBZBEKBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303124
Record name N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36942-26-4
Record name NSC727438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC156839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Reactant of Route 2
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Reactant of Route 3
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Reactant of Route 4
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Reactant of Route 5
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Reactant of Route 6
N-(3,5-dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

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